N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
Description
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is a pyrimidine-based sulfamide derivative. Its structure includes a 4-bromophenyl group at position 5, a 5-chloro-2-pyrimidinyloxyethoxy substituent at position 6, and a propylsulfamide moiety.
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-chloropyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECTGVKYBAJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 2443747-63-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and as a pharmacological agent targeting specific receptors.
- Molecular Formula : C19H20BrClN6O4S
- Molecular Weight : 543.82 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound primarily functions as an inhibitor of endothelin receptors, specifically targeting the ETA receptor with significant affinity for the ETB receptor as well. This dual action suggests its potential utility in managing conditions associated with endothelin signaling, such as certain cancers and cardiovascular diseases .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its efficacy against various leukemia cell lines. For instance, it has been shown to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM and 1.2 µM, respectively . The mechanism involves downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K, indicating a disruption in crucial signaling pathways that promote cancer cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics, including high bioavailability and favorable distribution in vivo. Studies have demonstrated effective treatment responses in mouse xenograft models, where doses administered via oral gavage led to significant tumor growth inhibition .
Table: Summary of Biological Activities
Study on Anticancer Activity
A notable study published in ACS Medicinal Chemistry Letters explored the anticancer potential of various compounds, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Endothelin Receptor Inhibition Study
Another research effort focused on the compound's interaction with endothelin receptors. The study demonstrated that this compound effectively inhibited receptor activity, leading to decreased cellular proliferation in models of pulmonary hypertension .
Scientific Research Applications
Endothelin Receptor Antagonism
One of the primary applications of N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is its role as an endothelin receptor antagonist. It has shown significant affinity for both ET_A and ET_B receptors, which are implicated in the pathophysiology of PAH. This compound exhibits potent inhibitory effects on these receptors, making it a candidate for therapeutic development in treating PAH .
Case Studies and Research Findings
-
In Vivo Efficacy :
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound possesses excellent pharmacokinetic properties and high in vivo efficacy against PAH models. The research indicated a reduction in pulmonary artery pressure and improvement in exercise capacity in treated subjects .
- Comparative Studies :
- Mechanistic Insights :
Data Table: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Key Differences
Macitentan (ACT-064992)
- Structure : N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.
- Key Difference : The 5-chloro substituent in the target compound is replaced by 5-bromo in macitentan.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance receptor binding and pharmacokinetic (PK) properties. Macitentan exhibits a plasma half-life of ~16 hours and generates an active metabolite (ACT-132577) with a half-life of ~48 hours, enabling once-daily dosing .
Bosentan
- Structure: A non-sulfamide, dibenzodiazepine-based ERA.
- Key Difference : Lacks the pyrimidine-sulfamide backbone and bromine/chlorine substituents.
- Impact : Bosentan has a shorter half-life (~5 hours), higher hepatotoxicity risk, and requires twice-daily dosing. Macitentan’s sulfamide group and bromine substituents improve tissue penetration and reduce enzyme induction .
Pharmacological and Pharmacokinetic Profiles
Table 1: Comparative Data for Key Compounds
*Calculated based on substitution of Cl (35.45 g/mol) for Br (79.90 g/mol) in macitentan’s structure.
Receptor Selectivity
- Macitentan’s bromine substituent enhances ETA selectivity (50:1 ETA/ETB ratio), while its metabolite ACT-132577 has reduced selectivity (16:1) .
Metabolic Stability
Preclinical and Clinical Efficacy
- Macitentan : Demonstrated 45% risk reduction in morbidity/mortality in the SERAPHIN trial (PAH patients) . Its dual receptor blockade increases endothelin-1 plasma levels, confirming ETB engagement .
- Target Compound: No clinical data are available, but suggests that bromine/chlorine substitutions in pyrimidines can improve blood concentration and reduce toxicity. Preclinical studies in hypertensive models would be needed to validate efficacy .
Preparation Methods
Esterification of p-Bromophenylacetic Acid
The synthesis begins with the esterification of p-bromophenylacetic acid using methanol in the presence of a solid acid catalyst (e.g., sulfated iron oxide or silica gel). The reaction occurs under reflux for 5.5 hours, yielding methyl p-bromophenylacetate with a 94.9% yield. Toluene serves as the hydrophobic solvent, and the catalyst is recovered via filtration for reuse.
Cyclization to Form the Pyrimidine Core
Methyl p-bromophenylacetate undergoes cyclization with dimethyl carbonate and sodium methoxide in methanol at 75°C for 6 hours. This step generates Intermediate 2, a pyrimidine precursor, which is subsequently treated with formamidine hydrochloride at 20–30°C for 15–17 hours to form Intermediate 3.
Chlorination of Intermediate 3
Intermediate 3 is chlorinated using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline in toluene. The reaction proceeds at 95–105°C for 3–5 hours, followed by aqueous workup to isolate 5-(4-bromophenyl)-4,6-dichloropyrimidine. This step achieves an 85.7% yield and a total process yield of 73.7%.
Table 1: Key Parameters for Chlorination
| Parameter | Value/Detail |
|---|---|
| Chlorinating Agent | Phosphorus oxychloride |
| Catalyst | N,N-dimethylaniline |
| Solvent | Toluene |
| Temperature | 95–105°C |
| Yield | 85.7% |
Introduction of the N'-Propylsulfamide Group
Formation of the Potassium Salt of N-Propylsulfamide
N-Propylsulfamide is dissolved in dimethylformamide (DMF) and treated with potassium tert-butoxide to form its potassium salt. This in situ preparation ensures reactivity for subsequent nucleophilic substitution.
Substitution at the 4-Position of the Pyrimidine
The potassium salt reacts with 5-(4-bromophenyl)-4,6-dichloropyrimidine in DMF at 25–30°C for 5–6 hours. The chlorine at the 4-position is replaced by the sulfamide group, yielding N-5-(4-bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide. Citric acid is added to neutralize excess base, and the product is isolated via filtration with a yield exceeding 80%.
Etherification with 2-Hydroxyethoxy Group
Substitution at the 6-Position
The remaining chlorine at the 6-position is displaced by ethylene glycol in a reaction mediated by sodium hydride. Sodium hydride (55–60% in mineral oil) is used directly without prior washing, simplifying industrial handling. The reaction occurs in a non-polar solvent (e.g., toluene) at 10–15°C, followed by stirring at room temperature for 5–6 hours.
Workup and Isolation
The mixture is treated with citric acid to quench residual sodium hydride, and the product N-5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide is filtered and dried under vacuum. This step achieves a purity of >99% after recrystallization from acetonitrile and water.
Coupling with 5-Chloro-2-pyrimidinyloxy Group
Activation of the Hydroxyethoxy Group
The hydroxyethoxy intermediate is reacted with 5-chloro-2-chloropyrimidine in the presence of sodium hydride and formamide. Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic displacement of the chlorine on the pyrimidine.
Reaction Conditions and Optimization
The coupling occurs at 10–15°C for 1 hour, followed by gradual warming to room temperature and stirring for 5–6 hours. Formamide enhances reactivity, reducing reaction time from 70 hours (prior art) to 6 hours.
Table 2: Ether Coupling Parameters
| Parameter | Value/Detail |
|---|---|
| Base | Sodium hydride (55–60% in oil) |
| Solvent | Toluene/formamide (1:1) |
| Temperature | 10–15°C → 25–30°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Purification and Final Isolation
Recrystallization Techniques
The crude product is dissolved in acetonitrile at 70–75°C and precipitated by adding water. This step removes residual solvents and byproducts, yielding N-[5-(4-bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide with >99.5% purity.
Q & A
Basic: What synthetic routes are recommended for preparing N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, and what parameters critically influence yield?
Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, starting with functionalized pyrimidine precursors. Key steps include:
- Coupling Reactions : Introduce the 4-bromophenyl and propylsulfamide groups via nucleophilic substitution or Buchwald-Hartwig amination .
- Etherification : Attach the 2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy sidechain using a Mitsunobu reaction or SN2 displacement under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Monitor intermediates via TLC and purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Critical Parameters : - Temperature Control : Excess heat during etherification can lead to dehalogenation of the chloro-pyrimidinyl group.
- Moisture Sensitivity : Use anhydrous solvents for sulfamide coupling to avoid hydrolysis.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require strict oxygen-free conditions .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR validate the pyrimidine ring substitution pattern and sulfamide linkage. Aromatic protons (δ 7.3–8.1 ppm) and sulfamide NH protons (δ 8.5–9.0 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 568.0422 for C₂₁H₂₂BrClN₆O₃S) and detect halogen isotopic patterns .
- HPLC-PDA : Assess purity (>98%) and quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in crystallographic data when determining molecular conformation of pyrimidine-based sulfamide derivatives?
Methodological Answer:
- Multi-Temperature XRD : Collect data at 100 K and 293 K to assess thermal motion and conformational flexibility .
- Hydrogen Bond Analysis : Identify intramolecular bonds (e.g., N–H⋯N) that stabilize specific conformations. For example, a six-membered ring formed via N4–H4⋯N5 interaction can restrict rotational freedom .
- DFT Calculations : Compare experimental torsion angles with density functional theory (DFT)-optimized structures to validate energetically favorable conformers .
Advanced: What experimental strategies elucidate the endothelin receptor antagonism mechanism of this compound?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled endothelin-1 (e.g., ¹²⁵I-ET-1) in HEK293 cells expressing ETₐ/ET_B receptors. Calculate IC₅₀ values to compare affinity .
- Functional Antagonism : Measure inhibition of ET-1-induced calcium flux in vascular smooth muscle cells via fluorometric plate readers (e.g., Fura-2 AM dye) .
- Mutagenesis Studies : Identify key receptor residues (e.g., Lys₁₄₀ in ETₐ) critical for binding by introducing alanine substitutions and testing compound efficacy .
Basic: What common impurities arise during synthesis, and how are they identified and quantified?
Methodological Answer:
- Dehalogenation Byproducts : Chloro-to-hydroxy substitution due to hydrolysis; detect via LC-MS (e.g., m/z +16 for –Cl → –OH) .
- Incomplete Coupling : Residual starting materials (e.g., unreacted bromophenyl-pyrimidine) identified by HPLC retention time matching .
- Sulfamide Hydrolysis : Degradation to sulfonic acid (δ 3.3 ppm in ¹H NMR for –SO₃H) under acidic conditions; mitigate via pH-controlled reaction .
Advanced: How can computational methods predict binding affinity of this sulfamide derivative to endothelin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with ETₐ receptor crystal structure (PDB: 5GLH). Focus on hydrophobic interactions with Phe₁₄₇ and hydrogen bonds with Asp₁₈₀ .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) for ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., bromophenyl → chlorophenyl) to optimize affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
